molecular formula C27H40N4O4S2 B2510570 2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 489471-27-4

2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2510570
CAS No.: 489471-27-4
M. Wt: 548.76
InChI Key: XYYOGGVAOCQQSQ-UHFFFAOYSA-N
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Description

This compound is characterized by its thieno[2,3-c]pyridine core, which is substituted with multiple functional groups, including a sulfamoyl group and a benzamido group

Preparation Methods

The synthesis of 2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves several steps, starting with the preparation of the thieno[2,3-c]pyridine core This core is typically synthesized through a series of cyclization reactions involving appropriate starting materialsIndustrial production methods may involve optimizing these synthetic routes to improve yield and purity, as well as scaling up the reactions to meet demand .

Chemical Reactions Analysis

2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

    Hydrolysis: The amide and ester groups in the compound can be hydrolyzed under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

When compared to similar compounds, 2-{4-[bis(2-methylpropyl)sulfamoyl]benzamido}-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

Properties

IUPAC Name

2-[[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40N4O4S2/c1-16(2)14-31(15-17(3)4)37(34,35)19-11-9-18(10-12-19)24(33)29-25-21(23(28)32)20-13-26(5,6)30-27(7,8)22(20)36-25/h9-12,16-17,30H,13-15H2,1-8H3,(H2,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYOGGVAOCQQSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)C(NC(C3)(C)C)(C)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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